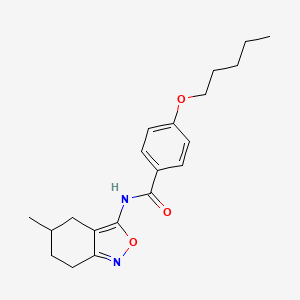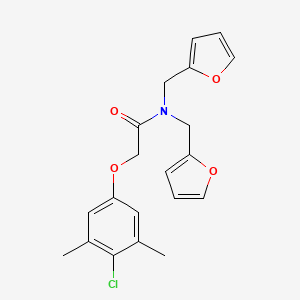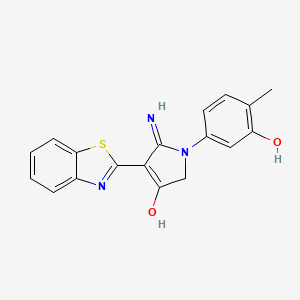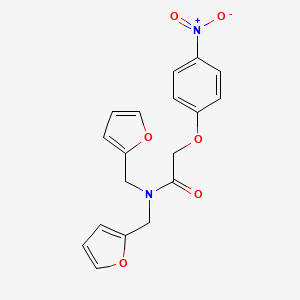![molecular formula C21H23N3O4 B11393421 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B11393421.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドは、オキサジアゾール類に属する合成有機化合物です。この化合物は、2つの窒素原子と1つの酸素原子を含む5員環の複素環である1,2,4-オキサジアゾール環の存在を特徴としています。
製造方法
合成経路と反応条件
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドの合成は、通常、以下の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、適切な前駆体の環化によって合成することができます。一般的な方法の1つは、ヒドラジドとニトリルオキシドの反応です。ニトリルオキシドは、ニトロ化合物と塩基からその場で発生させることができます。
ジメトキシフェニル基の付加: ジメトキシフェニル基は、求核置換反応によって導入することができます。この反応では、適切なジメトキシフェニルハライドが、オキサジアゾール中間体と反応します。
メチルフェニル基の付加: メチルフェニル基は、アミド結合の形成によって付加することができます。通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC(ジシクロヘキシルカルボジイミド)などのカップリング試薬が使用されます。
工業的製造方法
この化合物の工業的製造には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、カラムクロマトグラフィーや再結晶などの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。これにより、対応する酸化物が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これにより、還元された誘導体が生成されます。
置換: この化合物は、置換基と反応条件の性質に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: ハライド、求核剤、求電子剤、ジクロロメタンやエタノールなどの溶媒。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される可能性がある一方、還元によってアルコールやアミンが生成される可能性があります。
科学研究への応用
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドは、科学研究にいくつかの応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。特に、新しい材料や触媒の開発において。
生物学: 酵素相互作用や受容体結合を研究するための生化学的アッセイにおけるプローブまたはリガンドとして役立ちます。
医学: この化合物は、特定の分子標的に作用する能力のために、抗炎症剤または抗がん剤などの潜在的な治療的用途を有しています。
産業: 新しいポリマー、コーティング、その他の工業用材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound and a base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the oxadiazole intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new polymers, coatings, and other industrial materials.
作用機序
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子相互作用は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
3,4-ジメトキシフェネチルアミン: モノアミンオキシダーゼ阻害剤としての活性で知られる、類似の構造的特徴を持つ化合物。
3-(3,4-ジメトキシフェニル)プロピオン酸: さまざまな有機分子の合成に使用される、別の関連化合物。
(3,4-ジメトキシフェニル)アセトニトリル: 修正されたジテルペンやその他の有機化合物の合成に使用される化合物。
独自性
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-メチルフェニル)ブタンアミドは、オキサジアゾール環の存在によって独特です。この環は、独特の化学的および生物学的特性を付与します。これは、さまざまな研究や産業用途に役立つ化合物であり、他の類似の化合物とは区別されます。
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features, known for its activity as a monoamine oxidase inhibitor.
3-(3,4-Dimethoxyphenyl)-propionic acid: Another related compound, used in the synthesis of various organic molecules.
(3,4-Dimethoxyphenyl)acetonitrile: A compound used in the synthesis of modified diterpenes and other organic compounds.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-7-10-16(11-8-14)22-19(25)5-4-6-20-23-21(24-28-20)15-9-12-17(26-2)18(13-15)27-3/h7-13H,4-6H2,1-3H3,(H,22,25) |
InChIキー |
BBVGGRVKULPAQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2-dimethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393342.png)


![N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393362.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11393369.png)
![ethyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11393377.png)


![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11393400.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393403.png)
![4-(4-bromophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393407.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-propoxybenzamide](/img/structure/B11393429.png)
![N-(3,4-dimethoxybenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11393434.png)
